

Established Experimental Models and Key Assays

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Compound Focus: Serabelisib

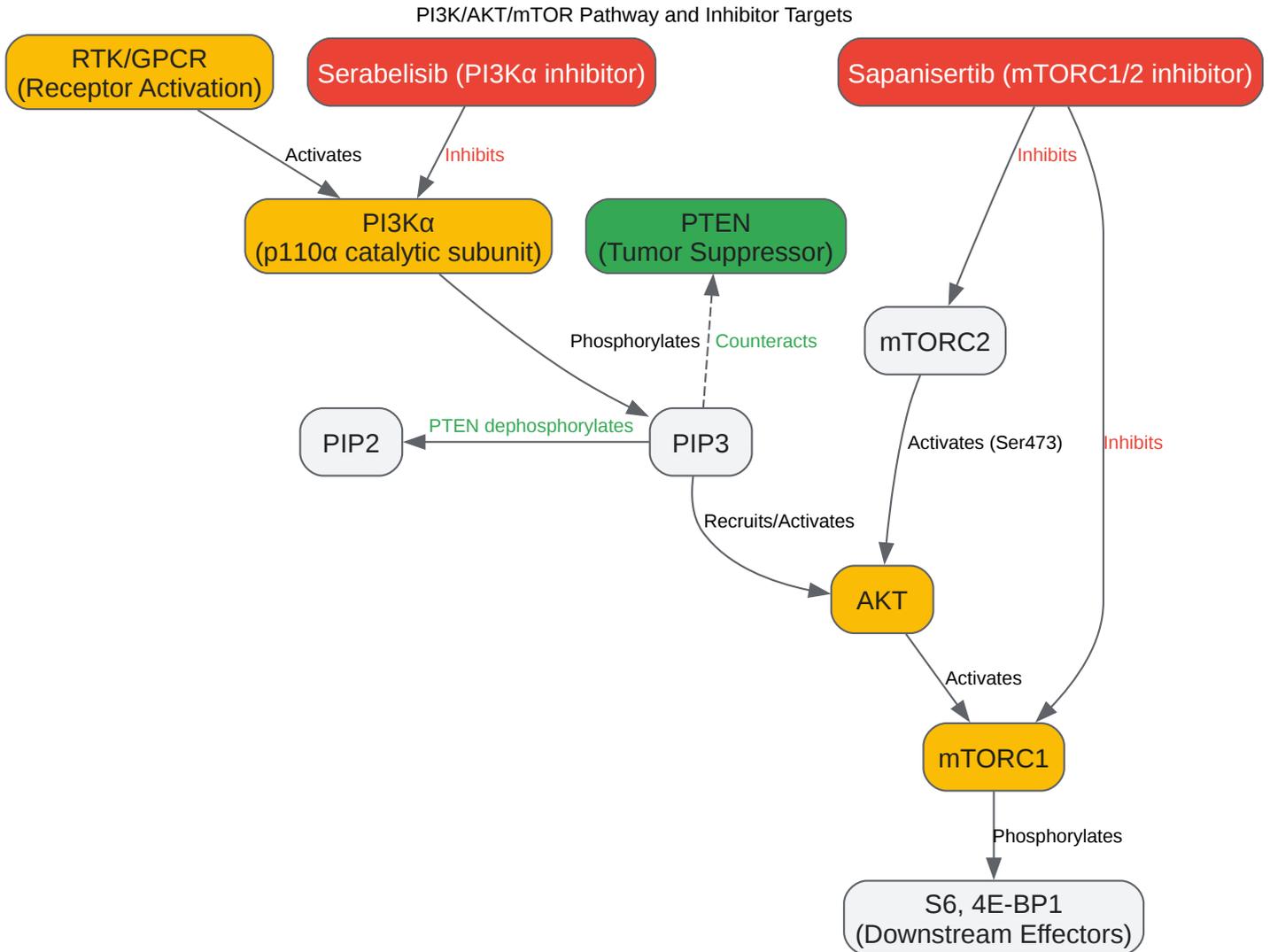
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Researchers typically evaluate **Serabelisib**'s bioactivity using **in vitro cell line models** and **in vivo xenograft models**, focusing on its ability to inhibit the PI3K/AKT/mTOR pathway. The core methodology across these assays is the analysis of pathway inhibition by measuring changes in key phosphorylated proteins through **Western blotting**.

The diagram below illustrates this central pathway and the mechanism of multi-node inhibition, which is a key concept in the recent research on **Serabelisib**.



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Experimental Data and Findings from Key Studies

The following tables summarize the core experimental data from recent research, providing a quantitative overview of **Serabelisib**'s activity.

Table 1: In Vitro Efficacy of Serabelisib-Based Combinations [1] [2]

Cell Line / Model	Treatment	Key Readout	Experimental Finding
Endometrial & Breast cancer cell lines	Serabelisib + Sapanisertib	p-S6 (Ser240/244) & p-4E-BP1 (Thr37/46)	Superior suppression of both p-S6 and p-4E-BP1 vs. any single-node inhibitor (Alpelisib, Everolimus, Capivasertib).
Various solid tumor models	Serabelisib + Sapanisertib + (Chemotherapy/Hormonal therapy/CDK4/6i)	Pathway signaling & Cell viability	Effectively combined with Paclitaxel, Carboplatin, Fulvestrant, Elacestrant, Palbociclib.

Table 2: In Vivo Efficacy and Clinical Trial Data [1] [3]

Model Type	Treatment Regimen	Key Outcome	Result
Mouse xenograft models	Sapanisertib + Serabelisib + Paclitaxel + Insulin-Suppressing Diet (ISD)	Tumor growth inhibition	Complete tumor growth inhibition and tumor regression.
Phase I clinical trial (Patients with advanced solid tumors)	Sapanisertib + Serabelisib + weekly Paclitaxel	Objective Response Rate (ORR)	ORR of 47% in evaluable patients (n=15).
		Progression-Free Survival (PFS)	PFS of 11 months across all patients (n=19).

Detailed Experimental Methodology

While exact protocols are not published, the methods can be reconstructed from the research papers with the following details.

In Vitro Combination Efficacy Assay

This is the primary method for quantifying **Serabelisib**'s bioactivity in a multi-node inhibition strategy [1] [2].

- **Cell Lines:** Endometrial and breast cancer cell lines harboring a range of PI3K/AKT/mTOR pathway mutations.
- **Drug Treatment:**
 - **Agents:** **Serabelisib** (PI3K α inhibitor), Sapanisertib (mTORC1/2 inhibitor), comparators (Alpelisib, Everolimus, Capivasertib).
 - **Concentration:** Clinically relevant concentrations, representing free-drug exposures in patients (e.g., average and maximum plasma concentrations, or a midpoint) [1].
 - **Duration:** Typically 1-2 hours for acute signaling response, or longer for viability assays.
- **Key Readout - Western Blot Analysis:**
 - **Target Proteins:** Phosphorylated S6 (Ser240/244), total S6, phosphorylated 4E-BP1 (Thr37/46), total 4E-BP1.
 - **Procedure:**
 - **Cell Lysis:** Lyse cells after treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - **Electrophoresis:** Separate proteins by molecular weight using SDS-PAGE.
 - **Transfer:** Transfer proteins from gel to a nitrocellulose or PVDF membrane.
 - **Blocking:** Incubate membrane with a blocking solution (e.g., 5% BSA or non-fat milk).
 - **Antibody Probing:**
 - Probe with primary antibodies against target phospho-proteins and total proteins.
 - Incubate with HRP-conjugated secondary antibodies.
 - **Detection:** Use chemiluminescent substrate and image the membrane.
 - **Data Interpretation:** The combination of **Serabelisib** and Sapanisertib is considered highly effective because it achieves **concurrent suppression** of both p-S6 and p-4E-BP1, which single-node inhibitors often fail to do.

In Vivo Xenograft Tumor Growth Inhibition

This assay evaluates the efficacy of the combination in a living organism [1].

- **Animal Model:** Immunodeficient mice (e.g., NSG) implanted with human cancer cell lines or patient-derived xenografts (PDXs).
- **Treatment Groups:**
 - Vehicle control
 - Single-agent arms (e.g., **Serabelisib** alone, Sapanisertib alone)

- Combination arm (**Serabelisib** + Sapanisertib)
- Combination with chemotherapy/diet (**Serabelisib** + Sapanisertib + Paclitaxel + Insulin-Suppressing Diet)
- **Dosing Schedule:**
 - **Serabelisib:** Orally, daily.
 - **Sapanisertib:** Orally, daily or on an intermittent schedule.
 - **Paclitaxel:** Intravenously, once weekly.
- **Key Measurements:**
 - **Tumor Volume:** Measured regularly with calipers. Calculated as $(\text{length} \times \text{width}^2)/2$.
 - **Body Weight:** Monitored as an indicator of treatment toxicity.
 - **Endpoint Analysis:** Tumors are harvested for immunohistochemistry (IHC) or Western blot analysis to confirm pathway inhibition in the tissue.

Important Considerations for Protocol Design

- **Critical Experimental Factor:** The most significant finding is the superiority of **multi-node inhibition** (targeting both PI3K α and mTORC1/2) over single-agent approaches. Your experimental design should include this combination as a core arm [1] [2].
- **Model Selection:** Choose cell lines or PDX models with known PI3K pathway mutations (e.g., PIK3CA mutations, PTEN loss) to model the intended patient population [4].
- **Addressing Toxicity:** A major challenge with PI3K pathway inhibition is treatment-induced hyperglycemia. The research highlights that co-administration of an **Insulin-Suppressing Diet (ISD)** can mitigate this side effect and improve antitumor efficacy in vivo, a factor you may need to account for in animal studies [1].

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